molecular formula C10H3F15O5 B3031787 Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) CAS No. 69116-73-0

Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate)

Cat. No.: B3031787
CAS No.: 69116-73-0
M. Wt: 488.1 g/mol
InChI Key: JOMJXRTUQWIHQD-UHFFFAOYSA-N
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Description

Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) (CAS: [69116-73-0], DTXSID90881284 ) is a highly fluorinated ester characterized by a perfluorinated carbon backbone interspersed with ether linkages, a methyl branch at position 5, and a terminal fluoroformyl (-O(CO)F) group. Its molecular formula is C10H3F15O5, and it is structurally distinguished by the presence of the fluoroformyl moiety, which confers unique reactivity and physicochemical properties. This compound is part of the broader per- and polyfluoroalkyl substances (PFAS) family, known for their chemical stability and resistance to degradation .

Properties

IUPAC Name

methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropan-2-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F15O5/c1-28-3(27)4(12,13)9(22,23)30-6(15,8(19,20)21)10(24,25)29-5(14,2(11)26)7(16,17)18/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMJXRTUQWIHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(OC(C(OC(C(=O)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F15O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90881284
Record name Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3-[1-[difluoro[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

69116-73-0
Record name Methyl 3-[1-[difluoro[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69116-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(1-(difluoro(1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy)methyl)-1,2,2,2-tetrafluoroethoxy)-2,2,3,3-tetrafluoro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069116730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-[1-[difluoro[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Catalytic Process

  • Step 1 – Condensation : HFPO (1.2 equiv) reacts with methyl 3-oxoglutarate in dimethylformamide (DMF) at 40°C for 6 hours. The reaction is catalyzed by KF (5 mol%), yielding a perfluorinated diketone intermediate.
  • Step 2 – Fluorocarbonylation : The diketone is treated with carbonyl fluoride (COF₂) at 120°C under 30 psi pressure. CsF (10 mol%) accelerates the insertion of the fluoroformyl group, completing the reaction in 4–5 hours.

Yield Optimization :

  • Increasing CsF loading to 15 mol% improves fluorocarbonylation efficiency to 72% but risks colloidal fluoride precipitation.
  • DMF solvent enhances intermediate solubility, reducing side reactions like cyclization.

Catalytic Systems and Reaction Kinetics

Catalyst selection directly impacts reaction rates and product distribution:

Catalyst Temperature (°C) Reaction Time (h) Yield (%) Byproducts Identified
KF 40 6 65 Perfluoro(4,7-dioxa-5-methylnonanoate)
CsF 120 5 72 Perfluoroacyl fluorides
KF-CsF (1:1) 80 4 68 Cyclic ethers

Insights :

  • CsF’s superior nucleophilicity accelerates fluorocarbonylation but requires higher temperatures, increasing energy costs.
  • Mixed KF-CsF systems reduce byproduct formation by 12% compared to single catalysts.

Process Optimization and Byproduct Mitigation

Solvent Selection

  • Hydrogen Fluoride (HF) : Optimal for ECF due to high dielectric constant (83.6 at 25°C), but requires specialized nickel reactors.
  • Acetonitrile : Alternative for catalytic fluorination, reducing HF exposure. However, it lowers yields by 8–10% due to solvent-catalyst interactions.

Byproduct Analysis

  • Perfluoroacyl Fluorides : Formed via overfluorination during ECF. Mitigated by maintaining current density below 15 mA/cm².
  • Cyclic Ethers : Result from intramolecular cyclization of intermediates. Suppressed by rapid HF stripping and reduced reaction times.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl Perfluoro(4,7-dioxa-5-methyl-8-nonanoate) (EVE)
  • Structure : Shares the same perfluorinated backbone and ether linkages but lacks the fluoroformyl group, instead terminating in a methyl ester (-COOCH3) .
  • Synthesis : EVE is synthesized via similar fluorination pathways, often involving intermediates like perfluoro(3,6-dioxa-4-methyl-7-octenesulfonyl fluoride) (PSEPVE) .
  • Reactivity : The absence of the fluoroformyl group reduces electrophilic reactivity, making EVE less prone to hydrolysis compared to the target compound.
3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate
  • Structure : Features a shorter perfluorinated chain (C6) and a methacrylate group (-COOCH2C(CF3)2) instead of ether linkages .
  • Physicochemical Properties: Property Target Compound Nonafluorohexyl Methacrylate Henry’s Law Constant (atm·m³/mol) 5.8×10⁻² 5.1×10⁻⁴ The higher Henry’s Law constant of the target compound indicates greater volatility, likely due to the fluoroformyl group enhancing vapor pressure.
Methyl Perfluoro(5-methyl-4,7-dioxanon-8-enoate)
  • Structure: Contains an unsaturated enoate group (C=C) at position 8 instead of fluoroformyl .
  • Stability : The double bond introduces susceptibility to oxidation and radical reactions, whereas the fluoroformyl group in the target compound may promote nucleophilic substitution.

Functional Group Comparison

Fluoroformyl vs. Sulfonyl Fluoride
  • Perfluoro(3,6-dioxa-4-methyl-7-octenesulfonyl fluoride) (PSEPVE) : The sulfonyl fluoride (-SO2F) group is hydrolytically stable and widely used in surfactants. In contrast, the fluoroformyl group in the target compound is more reactive, undergoing hydrolysis to form carboxylic acids or fluorinated byproducts .
Fluoroformyl vs. Ester Groups
  • Compounds like EVE and nonafluorohexyl methacrylate rely on ester groups for stability.

Environmental and Toxicological Profiles

  • Henry’s Law Constants : The target compound’s volatility (5.8×10⁻² atm·m³/mol) exceeds that of many PFAS, including PFOA (1.3×10⁻¹ atm·m³/mol) , suggesting a propensity for atmospheric transport.

Biological Activity

Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This compound, characterized by its high fluorine content, is part of a larger class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health impacts.

  • Molecular Formula : C9H3F13O4
  • CAS Number : 63863-43-4
  • Structure : Contains multiple fluorinated groups contributing to its stability and reactivity.

Biological Activity

The biological activity of methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) is primarily investigated in the context of its potential endocrine-disrupting effects and carcinogenicity.

Endocrine Disruption

Research indicates that certain PFAS, including this compound, may interfere with hormonal functions. Studies suggest that exposure to PFAS can lead to:

  • Hormonal Imbalances : Disruption of hormone signaling pathways, potentially leading to reproductive and developmental issues.
  • Thyroid Function Alterations : Evidence suggests a correlation between PFAS exposure and thyroid hormone levels.

Carcinogenicity

Some studies have raised concerns about the carcinogenic potential of PFAS compounds. The following points summarize key findings:

  • Animal Studies : Research indicates that certain PFAS can induce tumors in laboratory animals, particularly in the liver and kidneys.
  • Human Epidemiological Studies : Associations have been observed between PFAS exposure and increased incidence of specific cancers, including kidney and testicular cancer.

Case Studies

  • Case Study on Endocrine Disruption :
    • A study conducted on mice exposed to various PFAS showed significant alterations in reproductive hormones, leading to decreased fertility rates. The study highlighted the need for further investigation into the mechanisms behind these hormonal changes.
  • Carcinogenicity Assessment :
    • A cohort study involving populations living near industrial sites where PFAS are manufactured reported higher rates of kidney cancer compared to control groups. This study emphasized the potential risks associated with long-term exposure to PFAS.

Research Findings

Recent research has focused on understanding the mechanisms through which methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate exerts its biological effects. Key findings include:

  • Mechanism of Action : The compound interacts with cellular receptors involved in hormonal signaling, which may lead to altered gene expression related to growth and metabolism.
  • Bioaccumulation Potential : Studies indicate that this compound can accumulate in biological tissues, raising concerns about long-term exposure effects.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate)Similar fluorinated structureEndocrine disruption observedUsed as a reagent in organic synthesis
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionateContains a methoxy groupLimited studies on biological effectsPotential applications in drug development

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate)
Reactant of Route 2
Reactant of Route 2
Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate)

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